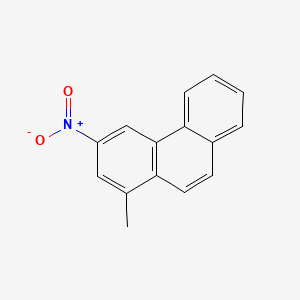
2-Ethenylbenzoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylbenzoic anhydride: is an organic compound that belongs to the class of anhydrides It is derived from benzoic acid and contains an ethenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethenylbenzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 2-ethenylbenzoic acid with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylbenzoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile on the carbonyl carbon of the anhydride, leading to the formation of esters, amides, or carboxylic acids.
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Reagents such as alcohols, amines, and water can be used under acidic or basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products Formed:
Esters and Amides: Formed through nucleophilic acyl substitution.
Epoxides and Diols: Formed through oxidation.
Alcohols and Alkanes: Formed through reduction.
Aplicaciones Científicas De Investigación
2-Ethenylbenzoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the ethenyl group into various molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mecanismo De Acción
The mechanism of action of 2-ethenylbenzoic anhydride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the anhydride is electrophilic and can be attacked by nucleophiles, leading to the formation of tetrahedral intermediates. The leaving group is then expelled, resulting in the formation of the final product. This mechanism is common to many anhydrides and is facilitated by the presence of electron-withdrawing groups that stabilize the transition state.
Comparación Con Compuestos Similares
Benzoic Anhydride: Similar in structure but lacks the ethenyl group.
Phthalic Anhydride: Contains two carboxylic anhydride groups attached to a benzene ring.
Maleic Anhydride: Contains a double bond within the anhydride structure.
Uniqueness: 2-Ethenylbenzoic anhydride is unique due to the presence of the ethenyl group, which imparts additional reactivity and allows for the formation of various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
83743-71-9 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(2-ethenylbenzoyl) 2-ethenylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-3-13-9-5-7-11-15(13)17(19)21-18(20)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
Clave InChI |
YRFZWWYZBIAOTD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


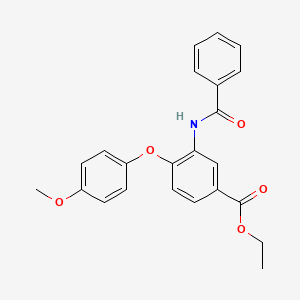

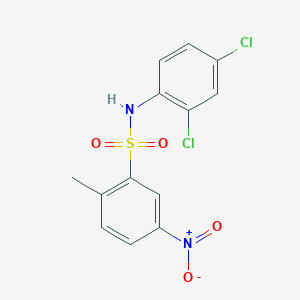
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

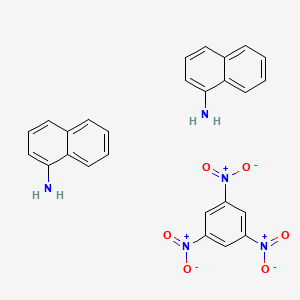
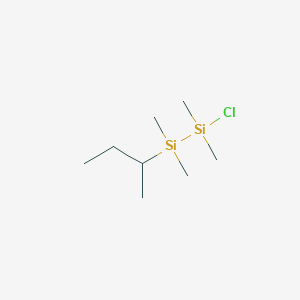

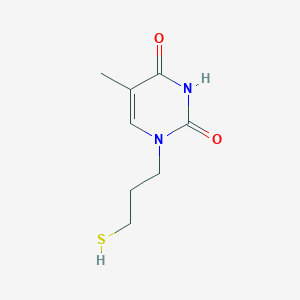
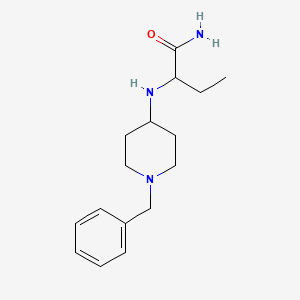

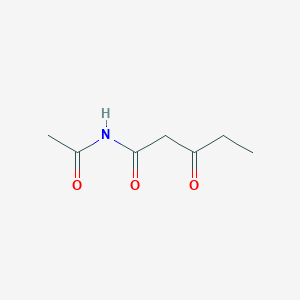
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
